Sustained Anticonvulsant Efficacy vs. Diazepam in a Primate Model of Seizure
In a four-week study on Rhesus monkeys, the anticonvulsant activity of clorazepate dipotassium was compared head-to-head with diazepam. Animals were administered equimolar doses daily and challenged weekly with a convulsant dose of pentylenetetrazol. Clorazepate dipotassium demonstrated sustained anticonvulsant protection throughout the second, third, and fourth weeks of the trial, whereas diazepam was effective only during the second and third weeks [1]. This indicates a slower development of tolerance to the anticonvulsant effect of clorazepate compared to diazepam.
| Evidence Dimension | Duration of Anticonvulsant Protection |
|---|---|
| Target Compound Data | Effective throughout weeks 2, 3, and 4 |
| Comparator Or Baseline | Diazepam: Effective only during weeks 2 and 3 |
| Quantified Difference | Clorazepate dipotassium provided an additional week of full protection against induced seizures compared to diazepam at equimolar doses. |
| Conditions | Rhesus monkeys challenged weekly with pentylenetetrazol after daily equimolar dosing for the first 5 days of each week. |
Why This Matters
For research in epilepsy or chronic anxiolytic models, clorazepate offers a longer duration of anticonvulsant action before tolerance develops, making it a more suitable tool for studying long-term treatment effects without rapid loss of efficacy.
- [1] Plotnikoff, N. P., et al. (1974). Comparison of anticonvulsant effects of clorazepate dipotassium and diazepam. Four week anticonvulsant study in Rhesus monkeys. Diseases of the Nervous System, 35(2), 87-90. PMID: 17894046. View Source
